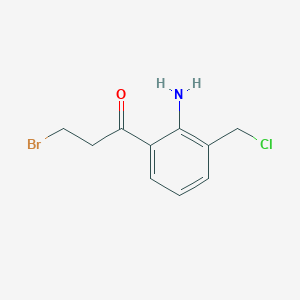
1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one is an organic compound that features both amino and halogen functional groups
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one can be achieved through several routes. One common method involves the reaction of 2-amino-3-(chloromethyl)benzaldehyde with a brominating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one include:
1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one: This compound has a similar structure but with a different halogen atom.
1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one: Another similar compound with a different halogen substitution. The uniqueness of this compound lies in its specific halogen substitution pattern, which can influence its reactivity and interactions with biological targets.
Biologische Aktivität
1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11BrClN, with a molecular weight of approximately 274.56 g/mol. The compound features a bromopropanone moiety, an amino group , and a chloromethyl group , which contribute to its biological activity.
The compound's mechanism of action involves several interactions with biological targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding.
- Electrophilic Reactions : The bromine and chlorine atoms can participate in electrophilic reactions, potentially modifying the activity of enzymes or receptors.
- Covalent Bond Formation : The bromomethyl and amino groups may form covalent bonds with nucleophilic sites on proteins, inhibiting their function and altering biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . In studies, it has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus | Moderately Effective |
| Escherichia coli | Less Effective |
| Candida albicans | Moderately Effective |
This antimicrobial potential is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. Preliminary results suggest that it may induce apoptosis in cancer cells through:
- Inhibition of Cell Proliferation : The compound has demonstrated cytotoxic effects against various cancer cell lines, including human colorectal and breast cancer cells.
- Mechanism-Based Structure Activity Relationship (SAR) : Understanding the structure-activity relationship has revealed that modifications to the functional groups can enhance its anticancer efficacy .
Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed significant inhibition zones against Staphylococcus aureus and MRSA, indicating its potential as a therapeutic agent for treating infections caused by resistant strains .
Study 2: Anticancer Evaluation
In vitro assays were performed on various cancer cell lines to assess the cytotoxic effects of the compound. Notably, it exhibited an IC50 value of 20 µM against HeLa cells (cervical cancer), suggesting a moderate level of effectiveness. Further modifications to the structure were proposed to enhance potency .
Eigenschaften
Molekularformel |
C10H11BrClNO |
|---|---|
Molekulargewicht |
276.56 g/mol |
IUPAC-Name |
1-[2-amino-3-(chloromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-5-4-9(14)8-3-1-2-7(6-12)10(8)13/h1-3H,4-6,13H2 |
InChI-Schlüssel |
CYCSGOKFYWCIQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)CCBr)N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















